Product packaging for Ipodate(Cat. No.:CAS No. 5587-89-3)

Ipodate

Cat. No.: B1211876
CAS No.: 5587-89-3
M. Wt: 597.96 g/mol
InChI Key: YQNFBOJPTAXAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ipodate sodium, also known as sodium iopodate, is an iodine-containing compound initially developed as an oral cholecystographic contrast agent. Its primary research value stems from its dual mechanism of action on thyroid hormone metabolism. First, it is a potent inhibitor of 5'-deiodinase enzymes (types I and II), which are responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) . Second, as it is metabolized, it releases inorganic iodide, which can inhibit the release of pre-formed thyroid hormone from the gland . These properties have made it a valuable tool for in vitro and in vivo investigations into hyperthyroidism, thyroid storm, and the peripheral regulation of thyroid hormone action . Studies have utilized this compound sodium to rapidly lower serum T3 levels in research models, with effects observed within 24 hours . Furthermore, research suggests that beyond inhibiting T3 production, this compound may also interact with nuclear T3 receptors, potentially enhancing T3 effects in certain contexts, which presents a compelling area for further study . While historically used in clinical settings, this compound sodium is now recognized for its significant utility in biochemical and pharmacological research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13I3N2O2 B1211876 Ipodate CAS No. 5587-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNFBOJPTAXAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13I3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023167
Record name Iopodic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

579.8ºC at 760 mmHg
Record name Iopodic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Insoluble, SLIGHTLY SOL IN ETHANOL; METHANOL /CALCIUM SALT/, VERY SOL IN CHLOROFORM /SODIUM SALT/, PRACTICALLY INSOL IN WATER; VERY SOL IN METHANOL, ETHANOL, CHLOROFORM, ACETONE, DILUTE SULFURIC ACID
Record name Iopodic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IPODATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS

CAS No.

5587-89-3, 1221-56-3
Record name Oragrafin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5587-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipodic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopodic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iopodic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium iopodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-[[(dimethylamino)methylene]amino]-3-(2,4,6-triiodophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPODIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F604ZKI910
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IPODATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

168-169ºC, 168-169 °C
Record name Iopodic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IPODATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Cellular Mechanisms of Ipodate Action

Inhibition of Iodothyronine Deiodinase Enzymes by Ipodate

The family of iodothyronine deiodinases, selenoenzymes responsible for the removal of iodine atoms from thyroid hormones, are primary targets of this compound. These enzymes, principally Type 1 (D1) and Type 2 (D2) deiodinases, are essential for converting the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3). This compound's inhibitory action on these enzymes profoundly alters the balance of thyroid hormones in the body.

Type 1 Deiodinase (D1) Inhibition: Kinetic and Mechanistic Studies

This compound is a well-established inhibitor of Type 1 deiodinase, the enzyme predominantly responsible for the peripheral conversion of T4 to T3. Studies have revealed a dual mechanism of inhibition by iopanoic acid (IOP), a compound structurally and functionally similar to this compound. In broken cell preparations, IOP exhibits a competitive pattern of D1 inhibition nih.gov. This suggests that in a simplified in vitro environment, the molecule directly competes with the natural substrate, T4, for binding to the active site of the enzyme.

However, in a more physiologically relevant in vivo setting, the administration of IOP to rats leads to a noncompetitive pattern of D1 inhibition nih.gov. This in vivo effect is characterized by a significant decrease in the maximum enzyme velocity (Vmax) without altering the Michaelis-Menten constant (Km) of the enzyme for its substrate nih.gov. This noncompetitive inhibition points towards a mechanism where this compound does not simply block the active site but rather interacts with the enzyme in a way that reduces its catalytic efficiency. Research suggests this may occur by accelerating the rate of enzyme inactivation and/or degradation nih.gov. This rapid and sustained inactivation of D1 is considered a primary contributor to the clinical effects observed with the use of such radiographic contrast agents in hyperthyroidism nih.gov.

Kinetic and Mechanistic Data for D1 Inhibition by Iopanoic Acid (IOP)
ConditionInhibition PatternEffect on VmaxEffect on KmProposed Mechanism
In Vitro (Broken Cell Preparations)CompetitiveNo ChangeIncreaseDirect competition with T4 for the active site.
In Vivo (Rat Models)NoncompetitiveMarked DecreaseNo ChangeAcceleration of enzyme inactivation and/or degradation.

Type 2 Deiodinase (D2) Inhibition: Kinetic and Mechanistic Studies

While the inhibitory effects of this compound on D1 are well-documented, its interaction with Type 2 deiodinase is also a critical aspect of its mechanism of action. D2 is primarily responsible for the intracellular conversion of T4 to T3 in specific tissues like the pituitary and brain, playing a key role in the negative feedback regulation of thyroid-stimulating hormone (TSH).

Studies on amiodarone, another iodine-containing compound with similar effects on thyroid hormone metabolism, have provided insights into the potential mechanism of D2 inhibition by agents like this compound. Amiodarone and its primary metabolite, desethylamiodarone (DEA), have been shown to be noncompetitive inhibitors of D2 nih.gov. This suggests that these compounds bind to a site on the enzyme distinct from the active site, thereby reducing its catalytic activity without preventing substrate binding nih.gov. Given the structural similarities and comparable effects on thyroid hormone levels, it is plausible that this compound exerts a similar noncompetitive inhibitory effect on D2. This inhibition of D2 in the pituitary is thought to contribute to the rise in TSH seen in patients treated with these compounds by blunting the local T4-to-T3 conversion necessary for proper feedback control nih.gov.

Differential Regulation of Deiodinase Activity by this compound in Various Tissues (e.g., Liver, Kidney, Thyroid)

The inhibitory effect of this compound on D1 activity is not uniform across all tissues. In vivo studies with iopanoic acid have demonstrated this differential regulation. Following administration, a marked decrease in the Vmax of D1 was observed in the liver, kidney, and thyroid gland of rats nih.gov.

Specifically, in thyrotoxic rats, a single injection of IOP resulted in a rapid and significant loss of D1 activity, with an approximately 80% decrease in Vmax in both the liver and the kidney nih.gov. The inhibitory effect was also pronounced in the thyroid gland, where IOP administration led to a 52% decrease in D1 Vmax nih.gov. This potent and prolonged inhibition in key tissues responsible for peripheral T3 production underscores the profound impact of this compound on systemic thyroid hormone levels nih.gov. The sustained nature of this inhibition, lasting for more than 60 hours after a single dose, highlights the long-lasting effects of this compound on thyroid hormone metabolism nih.gov.

Tissue-Specific Inhibition of D1 Vmax by Iopanoic Acid (IOP) in Thyrotoxic Rats
TissueApproximate Decrease in Vmax
Liver80%
Kidney80%
Thyroid Gland52%

Allosteric and Competitive Modulation of Deiodinase Activity by this compound

The dual nature of this compound's inhibitory action on D1, being competitive in vitro and noncompetitive in vivo, suggests a complex modulatory mechanism that may involve both allosteric and competitive elements nih.gov. The competitive inhibition observed in broken cell preparations is indicative of a direct interaction with the enzyme's active site, where this compound likely competes with the natural substrate, T4 nih.gov.

In contrast, the noncompetitive inhibition seen in living organisms points towards an allosteric mechanism or a mechanism that enhances the degradation of the enzyme nih.gov. Allosteric modulation involves the binding of the inhibitor to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. The observation that iopanoic acid accelerates the disappearance of D1 activity in cells treated with a protein synthesis inhibitor supports the hypothesis that it promotes the inactivation or degradation of the enzyme nih.gov. This multifaceted interaction highlights the complexity of this compound's effect on deiodinase activity, which goes beyond simple competitive binding.

This compound's Influence on Thyroid Hormone Secretion Pathways

Beyond its profound effects on the peripheral conversion of thyroid hormones, this compound also directly impacts the thyroid gland's ability to secrete these hormones. This action involves the modulation of intracellular signaling pathways that are critical for hormone release.

Modulation of Thyroidal cAMP Pathways by this compound

The secretion of thyroid hormones is a complex process regulated by TSH, which acts on the thyroid gland to stimulate the production and release of T4 and T3. A key second messenger in this signaling cascade is cyclic adenosine monophosphate (cAMP). Research has shown that this compound can interfere with this pathway.

In studies using perfused dog thyroid lobes, a 1 mM concentration of this compound was found to inhibit the TSH-induced increase in thyroidal cAMP nih.gov. This inhibition of cAMP generation suggests that this compound acts at an early step in the TSH signaling cascade. Furthermore, this compound was also observed to inhibit the cAMP-induced generation of intracellular colloid droplets and the subsequent liberation of T4 and T3 from thyroglobulin by proteases and peptidases nih.gov. This indicates that this compound has a multi-level inhibitory effect on the thyroid hormone secretion process, impacting both the initial signaling event and the downstream cellular machinery responsible for hormone release nih.gov. The structural similarities between this compound and a putative iodine-containing mediator of iodide-induced inhibition of thyroid secretion have led to the suggestion that this compound may mimic this endogenous regulatory molecule nih.gov.

Effects on Intracellular Colloid Droplet Formation in Thyroid Cells

This compound has been shown to directly interfere with the initial steps of thyroid hormone secretion within the thyroid follicular cells. A key event in this process is the formation of intracellular colloid droplets, which are vesicles containing thyroglobulin that are endocytosed from the follicular lumen to be processed into thyroid hormones. Experimental studies on perfused dog thyroid lobes have demonstrated that this compound exerts a significant inhibitory effect on this process. Specifically, a 1 mM concentration of this compound was found to inhibit the generation of intracellular colloid droplets that is normally induced by cyclic AMP (cAMP), a second messenger crucial for thyroid-stimulating hormone (TSH) action nih.gov. This inhibition disrupts the pathway that makes the thyroglobulin stored in the colloid accessible for hormone synthesis.

Impact on Thyroglobulin Proteolysis and Thyroid Hormone Release

Following the formation of colloid droplets, the encapsulated thyroglobulin must be broken down by lysosomal enzymes to release the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This compound directly impedes this critical step. Research indicates that this compound inhibits the liberation of T4 and T3 from thyroglobulin by interfering with the action of acid proteases and peptidases within the thyroid cells nih.gov. This action effectively halts the release of thyroid hormones from the gland, an effect sometimes referred to as inducing "thyroid constipation" researchgate.net. The inhibitory effect on hormone release is a well-documented action of sodium this compound, contributing to its rapid impact on circulating thyroid hormone levels nih.govnih.govwikipedia.org. The inhibition is dose-dependent, with a 1 mM concentration of this compound reducing T4 secretion to approximately 23.7% of the control level in perfused dog thyroid lobes nih.gov.

Interactions of this compound with Thyroid Hormone Receptors and Transport Proteins

This compound's mechanism of action extends beyond the thyroid gland, involving direct interactions with the receptors and transport systems that mediate thyroid hormone effects throughout the body.

In Vitro Studies on Thyroid Hormone Receptor Binding Inhibition

In vitro studies have established that this compound can act as a competitive inhibitor of T3 binding to its nuclear receptors. Investigations using rat hepatic nuclei demonstrated that this compound effectively blocks the binding of T3 to these receptors nih.gov. The dissociation constant (Kd) for this compound's binding to the T3 receptor was estimated to be in the range of 1-2 x 10⁻⁴ M. This competitive inhibition suggests that this compound can directly interfere with the initiation of thyroid hormone action at the genomic level. However, the in vivo significance of this receptor binding is complex, with some studies suggesting that at the cellular level, this compound may paradoxically enhance T3 effects through mechanisms that are not fully understood and may not be primarily driven by its receptor binding action nih.gov.

Role of Plasma Protein Binding (e.g., Albumin) in this compound Bioavailability and Action in Experimental Systems

The extent to which a compound binds to plasma proteins like albumin is a critical determinant of its bioavailability and pharmacokinetics, as only the unbound fraction is free to interact with tissues and be cleared from the body wikipedia.org. While direct studies quantifying the plasma protein binding of this compound were not found, research on the closely related cholecystographic agent, iopanoate, provides significant insight. Iopanoate binds reversibly to human serum albumin (HSA) with high affinity nih.gov. Ultrafiltration techniques have been used to determine the dissociation constant (KD) for the highest affinity binding site of iopanoate on HSA, which was found to be 0.15 µM nih.govnih.gov. Further studies identified that iopanoate binds most firmly to site II on the albumin molecule nih.gov. Given the structural similarities, it is likely that this compound also exhibits high-affinity binding to plasma albumin, which would influence its distribution and retention in the body. It has been noted, however, that the observed effects of this compound on thyroid hormone patterns are not due to alterations in serum binding proteins themselves nih.gov.

Research Findings on this compound's Mechanisms of Action

Mechanism CategorySpecific Action of this compoundExperimental SystemKey Finding
Thyroid Hormone Secretion Inhibition of Colloid Droplet FormationPerfused Dog Thyroid Lobes1 mM this compound inhibited cAMP-induced generation of intracellular colloid droplets. nih.gov
Thyroid Hormone Secretion Inhibition of Thyroglobulin ProteolysisPerfused Dog Thyroid Lobes1 mM this compound inhibited the liberation of T4 and T3 from thyroglobulin by acid proteases. nih.gov
Hormone-Receptor Interaction Thyroid Hormone Receptor BindingRat Hepatic Nuclei (In Vitro)Competitively inhibits T3 binding with an estimated Kd of 1-2 x 10⁻⁴ M. nih.gov
Hormone Transport Cellular Uptake of T4Inferred from studies in hyperthyroid patientsOral cholecystographic agents inhibit T4 uptake from circulation into hepatic cells. nih.gov
Plasma Protein Binding (Analog) Binding to Human Serum Albumin (HSA)Ultrafiltration Techniques (for Iopanoate)The analog Iopanoate binds to HSA with a high affinity (KD = 0.15 µM). nih.govnih.gov

Pre Clinical Investigations of Ipodate S Biological Effects in Experimental Models

In Vitro Cellular and Organ Culture Studies

In vitro experimental systems, including isolated thyroid cells and perfused organ cultures, have offered a controlled environment to dissect the direct actions of Ipodate on thyroid gland function and peripheral thyroid hormone metabolism, independent of systemic homeostatic mechanisms.

Studies using perfused canine thyroid lobes have revealed that this compound can directly and potently inhibit the secretion of thyroid hormones. At a concentration of 1 mM, this compound induced a rapid, sustained, and reversible inhibition of the secretion of thyroxine (T4), triiodothyronine (T3), reverse T3 (rT3), 3,3'-diiodothyronine, and 3',5'-diiodothyronine. This inhibitory effect was dose-dependent, with 1 mM of this compound reducing T4 secretion to 23.7% of the control, while lower concentrations of 0.3 mM and 0.1 mM resulted in a less pronounced inhibition, reducing T4 secretion to 59.6% and 80.4% of the control, respectively.

Further investigation into the mechanism of this inhibition demonstrated a multi-site action within the thyroid follicular cell. This compound at a 1 mM concentration was found to inhibit the thyroid-stimulating hormone (TSH)-induced increase in intracellular cyclic AMP (cAMP), a key second messenger in the stimulation of thyroid hormone synthesis and release. Additionally, it impeded the cAMP-induced formation of intracellular colloid droplets and hindered the liberation of T4 and T3 from thyroglobulin by acid proteases and peptidases. These findings suggest that this compound interferes with several critical steps in the thyroid hormone secretory pathway, from the initial signaling cascade to the final proteolytic release of hormones.

Beyond its effects on hormone secretion, this compound has been shown to modulate the intrathyroidal conversion of T4 to the more biologically active T3. In experiments with perfused canine thyroid lobes, this compound at a concentration of 10 M significantly inhibited the TSH-stimulated secretion of T3 to 69% of control levels, while T4 secretion was not significantly altered at this concentration. This observation is consistent with an inhibitory effect on the intrathyroidal deiodination of T4 to T3, a process catalyzed by deiodinase enzymes. This action mirrors the well-established inhibitory effect of this compound on peripheral T4 to T3 conversion in other tissues.

Animal Model Studies on Thyroid Hormone Homeostasis Perturbations

Animal models, particularly rodent models, have been crucial for understanding the systemic effects of this compound on thyroid hormone homeostasis and its impact on various organ systems.

In rodent models, this compound administration consistently leads to characteristic alterations in circulating thyroid hormone levels, primarily by inhibiting the peripheral conversion of T4 to T3. In euthyroid rats, daily injections of this compound resulted in a dose-dependent decrease in serum T3 levels and a corresponding increase in serum TSH. These changes are indicative of a compensatory response by the pituitary to the perceived decrease in active thyroid hormone.

Effects of this compound on Serum Thyroid Hormone and TSH Levels in Euthyroid Rats

ParameterVehicle ControlThis compound (6 mg/100g BW)This compound (12 mg/100g BW)
Serum T3BaselineDecreasedDecreased
Serum TSHBaselineIncreasedIncreased

Data synthesized from studies in euthyroid rats demonstrating the characteristic impact of this compound on thyroid hormone homeostasis.

Studies comparing this compound with other agents in different animal models have further clarified its effects. For instance, in dogs, a single dose of this compound did not alter serum rT3 levels but did cause a significant increase in serum T4 levels by over 50%, while consistently depressing serum T3. This contrasts with the effects of fasting or propylthiouracil (PTU) in dogs, which led to slight decreases in serum rT3.

This compound's inhibitory effect on deiodinase enzymes has been demonstrated in various organ systems in animal models. Both this compound and a related compound, iopanoic acid, are potent inhibitors of 5'-deiodinase enzymes, which are responsible for the conversion of T4 to T3 in tissues such as the liver, kidney, pituitary, and brain.

In rats, this compound has been shown to inhibit 5'-deiodination of T4 in the pituitary, similar to its effects in peripheral tissues. This is a key distinction from the action of PTU, which does not inhibit deiodination in the rat pituitary. This differential effect on the pituitary deiodinase is significant for the regulation of TSH secretion. By blocking the local conversion of T4 to T3 within the pituitary, this compound can lead to a more pronounced increase in TSH compared to agents that only affect peripheral conversion.

Studies in rats have also examined the impact of this compound on the liver. In euthyroid rats, a lower dose of this compound (6 mg/100g body weight) resulted in a decrease in liver mitochondrial alpha-glycerophosphate dehydrogenase (α-GPDH) activity, an enzyme sensitive to thyroid hormone status. However, at a higher dose (12 mg/100g body weight), this effect was not observed.

Comparative studies in animal models have been valuable for contextualizing the effects of this compound relative to other compounds that modulate deiodinase activity.

When compared with amiodarone in rats, both agents were found to increase serum T4 and the T4/T3 ratio, consistent with the inhibition of peripheral T4 to T3 conversion. However, unlike amiodarone, this compound did not produce hypothyroid-like effects on body weight or heart weight, suggesting that the cardiac effects of amiodarone are not solely due to the inhibition of intracellular T3 generation from T4.

In dogs, the response of serum rT3 to this compound differs from that of other deiodinase modulators. While dexamethasone administration in dogs led to a considerable increase in serum rT3, a single dose of this compound did not alter serum rT3 levels. This is in contrast to the marked increase in rT3 seen in humans treated with this compound.

Studies in rats have also highlighted the differences between this compound and PTU. While both inhibit peripheral T4 to T3 conversion, their effects on the pituitary deiodinase differ, with this compound exhibiting an inhibitory effect that is absent with PTU. This leads to a more significant TSH response with this compound for a similar decrease in serum T3.

Iopanoic acid, another cholecystographic agent, shares many of this compound's inhibitory properties on deiodinase enzymes. In vitro studies using rodent liver homogenates have suggested that iopanoic acid may be less potent than this compound in inhibiting T4 to T3 conversion. However, studies in rats have shown that iopanoic acid effectively blocks 5'-deiodinase activity in brown adipose tissue and the brain.

Comparison of this compound and Propylthiouracil (PTU) Effects on TSH Regulation

FeatureThis compoundPropylthiouracil (PTU)Reference
Inhibition of Peripheral 5'-deiodination (Liver, Kidney)YesYes
Inhibition of Pituitary 5'-deiodination (in rats)YesNo
Resulting Serum TSH Increase (for similar serum T3 decrease)More pronouncedLess pronounced

Structure Activity Relationship Sar Studies of Ipodate and Analogues

Identification of Key Structural Moieties for Deiodinase Inhibition

Ipodate is characterized by a tri-iodinated benzene (B151609) ring, a propanoic acid side chain, and a [(dimethylamino)methylidene]amino group ontosight.ainih.gov. Research indicates that the presence and position of iodine atoms on the benzene ring are crucial for the deiodinase inhibitory activity ontosight.aiwikipedia.orgdrugbank.com. The tri-iodination at positions 2, 4, and 6 appears to be a key feature contributing to its interaction with the deiodinase enzymes nih.govdrugbank.com. The acidic function, provided by the propanoic acid group, also plays a role in the compound's properties and interactions nih.gov. While the exact contribution of each part of the molecule to binding and inhibition is complex, the iodinated phenyl ring is consistently highlighted as essential for the interaction with the deiodinase active site, which contains a selenocysteine (B57510) residue nih.govmdpi.come-enm.org.

Comparative SAR Analysis with Related Iodinated Compounds (e.g., Iopanoic Acid)

This compound is often compared to other iodinated contrast media, particularly iopanoic acid, due to their similar structures and shared ability to inhibit deiodinase enzymes wikipedia.orgjcrpe.orgeur.nlgoogle.comaopwiki.org. Both this compound and iopanoic acid are potent inhibitors of type 1 (DIO1) and type 2 (DIO2) deiodinases, enzymes responsible for converting T4 to the more active T3 wikipedia.orgjcrpe.orgdrugbank.comnih.gov. Comparative studies have shown that both compounds can reduce peripheral conversion of T4 to T3, leading to decreased serum T3 concentrations and increased serum TSH and rT3 levels wikipedia.orgjcrpe.orgnih.gov. While both share the tri-iodinated phenyl ring, differences in their side chains contribute to variations in their pharmacokinetic properties and potentially subtle differences in their interactions with deiodinase subtypes or other biological targets nih.govwikipedia.orgnih.gov. For instance, iopanoic acid has a different side chain structure compared to this compound wikipedia.orgnih.gov. These structural variations can influence factors like protein binding, metabolism, and excretion, which in turn affect their in vivo activity and duration of action. Comparative SAR analysis helps to delineate which structural features are primarily responsible for deiodinase inhibition and which influence other pharmacological properties.

Computational Chemistry Approaches in this compound SAR Elucidation

Computational chemistry techniques are valuable tools in modern SAR studies, including those involving compounds like this compound domainex.co.ukupenn.educhemrxiv.org. These approaches can be used to model the three-dimensional structure of this compound and its interactions with the active site of deiodinase enzymes mdpi.comupenn.edu. Techniques such as molecular docking can predict how this compound binds to the enzyme, identifying key amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonding, hydrophobic interactions, halogen bonding) that stabilize the complex mdpi.comupenn.edu. Density functional theory (DFT) calculations can provide insights into the electronic structure of this compound and how structural modifications might affect its reactivity or binding affinity mdpi.comnih.gov. Computational methods can also be used to analyze the impact of substituents on molecular properties relevant to biological activity, such as lipophilicity, electronic distribution, and conformational flexibility domainex.co.ukchemrxiv.org. While specific computational studies focused solely on this compound's SAR were not detailed in the provided results, the general application of these methods in understanding the SAR of deiodinase inhibitors and other bioactive molecules is well-documented mdpi.comdomainex.co.ukupenn.educhemrxiv.org. These in silico approaches can complement experimental data, help rationalize observed SAR, and guide the design of novel analogues with improved potency, selectivity, or pharmacokinetic profiles.

Analytical and Methodological Advancements for Ipodate Research

Spectroscopic and Chromatographic Methods for Ipodate Detection and Quantification in Biological Samples

The accurate detection and quantification of this compound in biological matrices are crucial for understanding its pharmacokinetics and pharmacodynamics. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for this purpose. HPLC allows for the separation of this compound from complex biological samples, such as plasma or tissue homogenates, before detection and quantification filab.fropenaccessjournals.com.

HPLC coupled with various detectors, such as UV absorbance or mass spectrometry (LC-MS), provides sensitivity and specificity for this compound analysis. LC-MS, including tandem mass spectrometry (LC-MS/MS), is a powerful tool for identifying and quantifying compounds in complex samples, including drugs and metabolites in biological matrices filab.frasms.orgspectroscopyonline.com. This hyphenated technique offers high sensitivity and selectivity, which is essential for analyzing this compound at potentially low concentrations in biological samples filab.frspectroscopyonline.com.

While specific detailed protocols for this compound analysis using these methods in biological samples were not extensively detailed in the search results, the general principles of HPLC and LC-MS for drug analysis in biological matrices are well-established. These involve sample preparation steps like extraction (e.g., liquid-liquid extraction) to isolate the analyte from the matrix, followed by chromatographic separation and detection manipal.edu. Fluorescence detection coupled with HPLC can also offer high sensitivity for drug analysis in biological matrices, comparable to mass spectrometry, for compounds that are naturally fluorescent or can be derivatized nih.gov. Thin-layer chromatography (TLC) is another technique that can be used for screening and qualitative analysis of substances in biological samples, and can be coupled with mass spectrometry for more precise identification mdpi.comnih.gov.

Radiometric Assays for Measuring Deiodinase Activity in the Presence of this compound

This compound is known to inhibit iodothyronine deiodinases, particularly Type 1 (D1) and Type 2 (D2), enzymes crucial for thyroid hormone metabolism wikipedia.orgzrtlab.comresearchgate.net. Radiometric assays are a classical method for measuring the activity of these deiodinases. These assays typically involve incubating a radioactively labeled thyroid hormone substrate (e.g., 125I-labeled thyroxine (T4) or reverse triiodothyronine (rT3)) with enzyme-containing samples (e.g., tissue homogenates or cell lysates) in the presence or absence of inhibitors like this compound nih.govjci.org. The deiodinase activity is then determined by measuring the release of the radioactive iodide cleaved from the substrate nih.gov.

This compound's inhibitory effect on deiodinase activity can be assessed by comparing the rate of radioactive iodide release in the presence of this compound to that in its absence. Studies have utilized such assays to demonstrate this compound's competitive inhibition of T3 binding to liver nuclear receptors in vitro nih.gov. A novel nonradioactive iodide-release assay has also been developed, which combines the principles of the classical deiodination assay with a photometric method for measuring iodide release, expanding the range of substrates that can be tested nih.gov. This method utilizes the Sandell-Kolthoff reaction, where iodine acts as a catalyst in a redox reaction, leading to a change in color that can be measured spectrophotometrically nih.gov.

Radiometric assays, while effective, depend on the availability of radioactively labeled substrates nih.gov. Alternative methods like LC-MS/MS have also been described for measuring deiodinase activity, offering a non-radioactive approach, although they can be technically demanding and time-consuming for large sample numbers nih.gov.

In Vitro and Ex Vivo Perfusion Techniques for Studying this compound's Effects on Isolated Organs

In vitro and ex vivo perfusion techniques are valuable for studying the direct effects of this compound on isolated organs, allowing for controlled experimental conditions independent of systemic influences wikipedia.orgvcu.edu. These techniques involve maintaining an organ's viability by perfusing it with a suitable solution containing nutrients and oxygen harvardapparatus.com.

Studies have utilized isolated organ perfusion to investigate this compound's effects on thyroid hormone secretion and metabolism. For instance, perfusion of isolated canine thyroid glands with this compound has shown a rapid and reversible inhibition of the secretion of various iodothyronines, including T3, rT3, and T4 oup.com. This inhibitory effect was found to be proportional to the this compound concentration oup.com.

Ex vivo heart perfusion is another application of this technique, used to assess myocardial function and viability under controlled conditions hra.nhs.uknih.gov. While the provided search results did not specifically detail studies using this compound in ex vivo heart perfusion, this technique could potentially be applied to investigate any direct cardiac effects of this compound or its influence on thyroid hormone metabolism within the heart tissue avma.orguri.edufrontiersin.org. Isolated organ perfusion systems require controlled temperature, a physiological pH buffer with aeration, and a perfusion pump harvardapparatus.com. Monitoring of physiological parameters like flow, pressure, pH, and blood gas levels is also essential harvardapparatus.com.

Advanced Techniques for Molecular Interaction Analysis (e.g., Protein Binding, Receptor Assays)

Understanding how this compound interacts with biological molecules, such as proteins and receptors, is key to elucidating its mechanisms of action. Advanced techniques are employed to analyze these molecular interactions.

This compound is known to bind to serum albumin drugbank.com. Techniques like equilibrium dialysis or ultrafiltration can be used to study the binding of this compound to plasma proteins oup.com. These methods involve separating bound drug from unbound drug and quantifying the concentration of this compound in each fraction.

This compound has also been shown to interact with thyroid hormone receptors. In vitro studies using rat hepatic nuclei receptors demonstrated that this compound can competitively inhibit the binding of 125I-labeled T3 to these receptors nih.govoup.com. These receptor binding assays typically involve incubating labeled hormone with receptor preparations in the presence of varying concentrations of the competing compound (this compound) and measuring the amount of labeled hormone bound to the receptor nih.gov. The dissociation constant (Kd) can be estimated from such experiments, providing a measure of the affinity of this compound for the receptor nih.gov. While some in vivo studies suggested that this compound could inhibit T3 receptor binding, others have conflicted, indicating that this may not be a primary mechanism in vivo nih.govnih.gov.

Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could potentially be used for more detailed analysis of the kinetics and thermodynamics of this compound binding to proteins or receptors, although these specific applications for this compound were not found in the provided search results.

Bioanalytical Approaches for Studying this compound's Metabolic Pathways in Research Models

Bioanalytical approaches are essential for studying the metabolic fate of this compound in research models, which involves identifying and quantifying this compound and its metabolites in biological samples asms.orginotiv.com. These studies are crucial for understanding absorption, distribution, metabolism, and excretion (ADME) admescope.com.

This compound is known to be metabolized primarily in the liver, mainly through glucuronide conjugation drugbank.comnih.gov. Its metabolites are then largely excreted in the bile and feces, with a portion eliminated by the kidneys nih.gov. Bioanalytical studies in research models, such as rats, have investigated the effects of this compound on thyroid hormone metabolism, observing changes in serum levels of T3 and rT3 consistent with an effect on the peripheral metabolism of T4 nih.gov.

Theoretical Implications and Future Research Directions

Ipodate as a Mechanistic Probe for Thyroid Hormone Metabolism Pathways

This compound serves as a valuable mechanistic probe for investigating the complex pathways of thyroid hormone metabolism. It is known to inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by inhibiting 5'-monodeiodinase type I and II (D1 and D2). drugbank.comnih.gov This inhibition impairs the extrathyroidal conversion of T4 to T3. drugbank.com Studies using this compound have demonstrated its ability to reduce plasma T3 levels, highlighting its utility in manipulating circulating thyroid hormone concentrations for research purposes. nih.gov Furthermore, this compound has been shown to interfere with thyroid hormone release from the thyroid gland itself. nih.gov Research using perfused dog thyroid lobes demonstrated that this compound induced a rapid, sustained, and reversible inhibition of the secretion of T4, T3, reverse T3 (rT3), 3,3'-diiodothyronine, and 3',5'-diiodothyronine. nih.gov This inhibitory effect was not replicated by iodide infusion and was not affected by methimazole (B1676384) or perchlorate, suggesting a mechanism distinct from simple iodine overload or inhibition of thyroid hormone synthesis via peroxidase. nih.gov The study proposed that this compound's inhibition of thyroid secretion might be due to structural similarities with a putative iodine-containing intermediate involved in iodide-induced inhibition of thyroid secretion. nih.gov

Contributions of this compound Research to Understanding Deiodinase Biology and Regulation

Research involving this compound has significantly contributed to the understanding of deiodinase biology and regulation. This compound is a known competitive inhibitor of both D1 and D2 enzymes. drugbank.comnih.gov Studies have shown that this compound can inactivate approximately 80% of type II deiodinase in the pituitary and cerebral cortex. drugbank.com The inhibition of D1 and D2 by this compound accounts for its ability to dramatically improve symptoms of hyperthyroidism by reducing the conversion of T4 to T3. wikipedia.org In vivo studies in rats administered this compound showed a noncompetitive pattern of D1 inhibition in the liver, kidney, and thyroid gland, characterized by decreased maximal enzyme velocity (Vmax) without a change in the Michaelis-Menten constant (Km). jci.org This suggests that this compound's effect on D1 activity in vivo involves mechanisms beyond simple competitive inhibition, potentially affecting enzyme inactivation or degradation. jci.org Further experiments with intact hepatoma cells treated with this compound demonstrated a rapid decrease in D1 Vmax levels and an enhanced rate of enzyme disappearance, indicating a predominant effect on accelerating enzyme inactivation and/or degradation. jci.org These findings highlight the complex regulatory effects of iodinated compounds like this compound on deiodinase activity, involving alterations in both enzyme activation and inactivation rates. jci.org

Unexplored Biological Targets or Pathways of this compound Action Beyond Deiodinases

While this compound's primary mechanism of action related to thyroid hormones is the inhibition of deiodinases, research suggests potential unexplored biological targets or pathways. Studies have indicated that this compound can interfere with thyroid hormone release from the thyroid gland, a mechanism distinct from deiodinase inhibition. nih.gov The observed inhibition of TSH-induced increases in thyroidal cAMP, cAMP-induced generation of intracellular colloid droplets, and the liberation of T4 and T3 from thyroglobulin by acid proteases and peptidases in perfused dog thyroid lobes suggests effects on intracellular processes involved in thyroid hormone secretion. nih.gov These processes are thought to be inhibited during iodide inhibition of thyroid secretion, leading to the suggestion that this compound might mimic an endogenous iodine-containing mediator. nih.gov Additionally, while some studies initially investigated this compound's potential to bind nuclear T3 receptors (NT3R), in vivo studies in thyroidectomized rats did not find evidence that IPO-NT3R binding was a prominent mechanism for attenuating T3 effects. nih.gov Instead, these studies suggested that this compound might actually enhance T3 effects at the cellular level in certain contexts. nih.gov This points to the possibility of other intracellular targets or pathways through which this compound might exert its effects on thyroid hormone action, independent of or in addition to deiodinase inhibition. The interaction with thyroid hormone transport mechanisms could also be a potential area for further investigation, as radiographic agents are known to inhibit hepatic uptake of thyroid hormone. nih.gov

Development of Novel Research Tools Based on this compound's Chemical Structure

This compound's specific chemical structure, particularly its tri-iodinated benzene (B151609) ring and its activity profile, could serve as a basis for developing novel research tools. The structure-activity relationship of this compound and its effects on deiodinases could guide the design of more selective deiodinase inhibitors or probes with altered pharmacokinetic properties. Compounds structurally related to this compound could be synthesized to investigate the specific requirements for deiodinase binding and inhibition, helping to elucidate the active sites and mechanisms of these enzymes. Furthermore, the radiopaque nature conferred by the iodine atoms in this compound's structure has been exploited for medical imaging. nih.gov This characteristic, combined with modifications to target specific tissues or cellular components involved in thyroid hormone metabolism, could lead to the development of novel imaging probes for studying deiodinase activity or thyroid hormone distribution in vivo. Cheminformatics tools, which analyze chemical structures and predict molecular properties, could be applied to this compound's structure to design and screen for compounds with enhanced or altered interactions with deiodinases or other potential targets. zintellect.com Such tools can aid in predicting chemical structure, synthesis pathways, and molecular properties, accelerating the discovery of novel materials and probes. zintellect.comibm.com

Integration of this compound Research Findings into Broader Endocrine Signaling Models

The findings from this compound research are crucial for refining and expanding broader endocrine signaling models, particularly those related to the hypothalamic-pituitary-thyroid (HPT) axis and peripheral thyroid hormone action. By providing a means to selectively inhibit deiodinase activity and interfere with thyroid hormone release, this compound studies have helped to delineate the relative contributions of thyroidal secretion and peripheral conversion to circulating and tissue thyroid hormone levels. drugbank.comnih.gov The observation that this compound can affect intracellular processes involved in thyroid hormone secretion highlights the complexity of thyroid gland regulation and provides data points for more sophisticated models of thyroid hormone synthesis and release. nih.gov Furthermore, insights gained from studying this compound's effects on deiodinase regulation, including the potential for enzyme inactivation and degradation, contribute to a more dynamic understanding of how these enzymes are controlled at a post-translational level. jci.org Integrating these findings into endocrine signaling models allows for a more accurate representation of thyroid hormone homeostasis and how it can be perturbed by pharmacological agents or pathological conditions. The potential for this compound to enhance T3 effects at the cellular level, as suggested by some studies, also necessitates a more nuanced view of its actions and could inform models of intracellular thyroid hormone signaling and response. nih.gov Ultimately, this compound research provides valuable experimental data that helps to validate, challenge, and refine theoretical models of endocrine function, leading to a deeper understanding of thyroid hormone's widespread influence on metabolism and development. biorxiv.orgmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipodate
Reactant of Route 2
Reactant of Route 2
Ipodate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.